molecular formula C10H18INO B2952346 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide CAS No. 957487-03-5

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

Cat. No.: B2952346
CAS No.: 957487-03-5
M. Wt: 295.164
InChI Key: SHNUONSIHQBFRW-UHFFFAOYSA-N
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Description

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a quaternary ammonium salt featuring a cyclohexen ring substituted with ethoxy and dimethyl groups, coupled with an iminium cation and an iodide counterion. Its structure combines a strained cyclohexen backbone with an electron-deficient iminium group, making it a reactive intermediate in organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.HI/c1-4-12-9-5-8(11)6-10(2,3)7-9;/h5,11H,4,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNUONSIHQBFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=[NH2+])CC(C1)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide typically involves the reaction of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one with an appropriate iminium iodide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the iminium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Attack Reactions

The positively charged iminium nitrogen facilitates nucleophilic attacks at the α-carbon (adjacent to nitrogen). This reactivity is central to its applications in forming carbon–heteroatom bonds .

Key Observations

  • Ammonia/Amine Addition : Reacts with ammonia or primary amines to form secondary/tertiary amines via nucleophilic substitution.

  • Grignard Reagents : Undergoes 1,2-addition with organomagnesium halides, yielding substituted cyclohexyl derivatives.

  • Cyanide Addition : Sodium cyanide introduces a nitrile group at the α-position, forming α-cyanoiminium intermediates.

Table 1: Nucleophilic Attack Reactions

NucleophileProductConditionsKinetic Order (w.r.t. Iminium)
NH₃AmineEtOH, 25°CFirst-order
RMgXAlkylTHF, −78°CFirst-order
KCNNitrileH₂O, 60°CFirst-order

Cycloaddition Reactions

The conjugated eniminium system participates in [4+2] Diels-Alder reactions, forming bicyclic or polycyclic structures .

Mechanistic Insights

  • Electrophilic Dienophile : The iminium group activates the cyclohexene ring as a dienophile.

  • Steric Effects : Dimethyl and ethoxy groups influence regioselectivity by hindering approach from the substituted side.

Example : Reaction with 1,3-butadiene yields a fused bicyclic amine under mild conditions (DMF, 50°C).

Rearrangement Reactions

Thermal or acid-catalyzed rearrangements produce structurally distinct products, leveraging the iminium’s instability under harsh conditions .

Notable Rearrangements

  • Cope Elimination : At 120°C, undergoes elimination to form 3-ethoxy-5,5-dimethylcyclohex-2-enone .

  • Hydride Shifts : Acidic conditions promote hydride migration, yielding tetrahydroquinoline analogs.

Thermodynamic Parameters

  • ΔH‡ : 85 kJ/mol (Cope elimination)

  • ΔS‡ : −120 J/(mol·K) (indicating a highly ordered transition state)

Oxidative Reactions

The iminium ion participates in iodine-mediated oxidative processes, similar to indole derivatives .

Radical Pathways

  • Iodine Activation : I₂ promotes radical formation at the β-carbon, confirmed by EPR studies with DMPO .

  • Superoxide Generation : Oxygen acts as a terminal oxidant, forming superoxide radicals (O₂⁻- ) .

Key Evidence :

  • EPR signals for superoxide radicals disappear under inert atmospheres, confirming O₂’s role .

  • Radical scavengers (TEMPO) inhibit product formation, supporting a radical mechanism .

Condensation Reactions

The electrophilic iminium carbon reacts with carbonyl compounds (e.g., aldehydes) in Knoevenagel-type condensations .

Example : Condensation with 4-hydroxybenzaldehyde yields a bis-chromene derivative in ethanol/piperidine .

Comparative Reactivity

Structural analogs highlight the impact of substituents:

Table 2: Substituent Effects on Reactivity

CompoundReactivity TrendKey Influence
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one Lower electrophilicityLack of iminium charge
N-Benzyl iminium derivativesEnhanced stabilityBenzyl group resonance

Scientific Research Applications

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide involves its interaction with molecular targets such as enzymes or receptors. The iminium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Benzothiazolium Derivatives ()

The compound 3-ethyl-2-[[3-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]benzothiazolium iodide shares key structural motifs with the target compound:

  • Shared Features :
    • 5,5-Dimethylcyclohex-2-en backbone.
    • Ethyl substituents and conjugated systems.
    • Iodide counterion.
  • Key Differences :
    • The benzothiazolium moiety introduces aromaticity and extended conjugation, enhancing stability compared to the iminium group in the target compound.
    • Applications: Benzothiazolium derivatives are often used in dyes or sensors due to their photophysical properties, whereas the iminium group in the target compound may favor electrophilic reactivity .

Cyclohexenone-Based Pesticides ()

Compounds like cycloxydim, sethoxydim, and tralkoxydim feature cyclohexenone cores with ethoxyimino and hydroxy groups:

  • Shared Features :
    • Cyclohexen ring with alkyl/aryl substituents.
    • Ethoxy-related functional groups.
  • Key Differences: Functional Groups: The target compound’s iminium ion (N⁺=CH) contrasts with the hydroxy (‑OH) and ketone (C=O) groups in pesticides. Bioactivity: Cycloxydim derivatives act as acetyl-CoA carboxylase inhibitors, targeting grasses. The iminium iodide’s reactivity suggests non-biological applications, such as in Mannich reactions or as a catalyst .

3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one (Dimedone, )

Dimedone, a cyclic diketone, provides a benchmark for cyclohexen derivatives:

  • Physical Properties :
Property Dimedone 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium Iodide
Molecular Formula C₈H₁₂O₂ Likely C₁₀H₁₈NOI (exact formula not provided)
Molecular Weight 140.18 g/mol Higher due to iodide (~300–350 g/mol estimated)
Key Functional Groups Ketone, hydroxyl Iminium, ethoxy, iodide
  • Reactivity: Dimedone participates in keto-enol tautomerism and forms stable hydrazones. The iminium iodide’s charged nature makes it more electrophilic, suitable for nucleophilic additions or as a Lewis acid catalyst .

Alkyl Iodides ()

Simple iodides like methyl iodide (CH₃I) and dimethylsulphonium iodide highlight the role of the iodide counterion:

  • Shared Features :
    • Iodide ion (I⁻) contributes to solubility in polar solvents.
  • Key Differences :
    • Volatility : Methyl iodide is volatile (b.p. 42°C), whereas the target compound is likely a solid (similar to dimethylsulphonium iodide, m.p. 165°C) .
    • Stability : Quaternary ammonium iodides (e.g., target compound) are more thermally stable than alkyl iodides, which undergo SN2 reactions readily.

Potassium Iodide (KI, )

KI is a benchmark ionic compound:

  • Physical Properties :
Property Potassium Iodide This compound
Melting Point 681°C Likely <300°C (estimated based on organic salts)
Solubility 1.43 kg/L in water (20°C) Moderate solubility, influenced by hydrophobic cyclohexen group
  • Toxicity : Both compounds may induce iodism (iodide-related toxicity), but the organic cation in the target compound could alter absorption and excretion kinetics .

Biological Activity

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, also referred to as (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of iminium ions, which are known for their reactivity and utility in various chemical transformations. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C17H24INO. The compound features a cyclohexene ring with ethoxy and benzyl substituents, contributing to its unique reactivity profile. The formation of the iminium ion indicates that this compound can participate in various chemical reactions, enhancing its potential biological activity.

Structural Features

FeatureDescription
Molecular FormulaC17H24INO
Molecular Weight385.289 g/mol
Functional GroupsIminium ion, ethoxy group
Structural MotifsCyclohexene ring with ethoxy and benzyl groups

Biological Activity

Research indicates that compounds with similar structures to this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds featuring iminium ions often demonstrate antimicrobial properties due to their ability to interact with biological macromolecules.
  • Anti-inflammatory Effects : The structural characteristics of iminium compounds can lead to inhibition of inflammatory pathways.
  • Anticancer Potential : Similar compounds have shown efficacy in cancer treatment through mechanisms such as enzyme inhibition or receptor modulation.

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : The iminium ion can bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in disease processes.
  • DNA Interaction : Potential intercalation into DNA may disrupt replication or transcription processes.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines. The results showed a marked decrease in cytokine levels when treated with the compound compared to control groups.

Anticancer Activity Assessment

Research evaluating the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with 100 µM of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, and how can reaction yields be maximized?

  • Methodology : A modified literature procedure involves refluxing 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one with iodine-containing reagents (e.g., iodosobenzene diacetate) in the presence of acid catalysts like fluoroboric acid. Key steps include using a Dean-Stark apparatus for azeotropic removal of water and optimizing solvent polarity (e.g., dichloromethane) to stabilize intermediates . Yield optimization requires monitoring reaction progress via TLC and quenching with iodide salts to precipitate the product.

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, particularly its cyclohexene ring conformation?

  • Methodology : Use SHELX software for structure solution and refinement. Collect high-resolution diffraction data (e.g., Cu-Kα radiation), and employ ORTEP-III for visualizing anisotropic displacement parameters. Cremer-Pople puckering parameters (amplitude qq, phase ϕ\phi) quantify non-planarity of the cyclohexene ring, distinguishing boat vs. chair conformations .

Q. What spectroscopic techniques are most effective for characterizing the iminium moiety and iodide counterion?

  • Methodology :

  • NMR : 1H^1H-NMR detects deshielding of the iminium proton (δ ~9–10 ppm). 13C^{13}C-NMR identifies the ethoxy group (δ ~60–65 ppm for OCH2_2CH3_3).
  • IR : Stretching vibrations at ~1650 cm1^{-1} confirm the C=N+^+ bond.
  • ESI-MS : Positive-ion mode detects the iminium cation ([M]+^+), while iodide is confirmed via ion chromatography .

Advanced Research Questions

Q. How does the cyclohexene ring puckering influence the compound’s reactivity in [2+2] photocycloaddition reactions?

  • Methodology : Conformational analysis via DFT calculations (e.g., Gaussian 16) predicts orbital alignment for photocycloaddition. Experimental validation involves irradiating the compound with UV light (λ = 300 nm) in dichloromethane and analyzing regioisomer ratios via HPLC. Boat conformations favor exo transition states, reducing steric hindrance between ethoxy and dimethyl groups .

Q. What experimental and computational strategies resolve contradictions in reported crystal packing motifs for this compound?

  • Methodology : Compare datasets from multiple crystal forms (polymorphs) using WinGX for metric analysis. Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C–H···I^- vs. π-π stacking). Molecular dynamics simulations (AMBER) assess packing stability under thermal stress .

Q. How can the compound’s electrochemical properties be exploited in asymmetric catalysis or electron-transfer reactions?

  • Methodology : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6_6) reveals redox potentials of the iminium/iodide system. Pairing with chiral phase-transfer catalysts (e.g., quaternary ammonium salts) enables enantioselective alkylation of glycine derivatives. Electron-transfer pathways are validated via UV-vis monitoring of radical intermediates .

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